molecular formula C15H23BO3 B6150362 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 428517-49-1

2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6150362
CAS RN: 428517-49-1
M. Wt: 262.2
InChI Key:
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Description

The compound “2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the methoxy and methyl groups on the phenyl ring could potentially influence the reactivity and properties of this compound.


Chemical Reactions Analysis

Boronic esters are known to participate in several types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . They can also undergo transesterification reactions with other alcohols.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. Boronic esters are typically solid at room temperature, and their solubility can vary depending on the nature of the boronic ester and the solvent .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds.

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This contributes to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by the reaction conditions of the SM coupling process . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 4-methoxy-2,5-dimethylphenylboronic acid with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a palladium catalyst to form the intermediate 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3-cyclohexanedione. This intermediate is then reacted with triethylborane in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": [ "4-methoxy-2,5-dimethylphenylboronic acid", "2,2,6,6-tetramethyl-3,5-heptanedione", "palladium catalyst", "triethylborane", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 4-methoxy-2,5-dimethylphenylboronic acid is reacted with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a palladium catalyst to form the intermediate 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3-cyclohexanedione.", "Step 2: The intermediate from step 1 is then reacted with triethylborane in the presence of a Lewis acid catalyst to form the final product, 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

428517-49-1

Product Name

2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C15H23BO3

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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